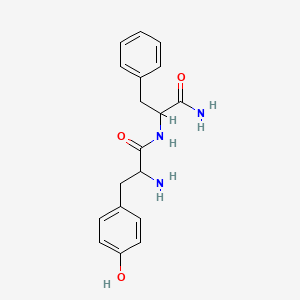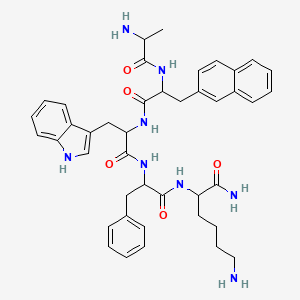amine](/img/structure/B12108554.png)
[(4-Bromo-3-methylphenyl)methyl](butan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-methylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom, a methyl group, and a butan-2-yl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The subsequent amination can be achieved through nucleophilic substitution reactions using butan-2-ylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist of certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. These interactions can lead to changes in mood, behavior, and other physiological effects. Additionally, the compound may have neuroprotective effects and influence dopamine levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-3-methylphenyl)methylamine
- (4-Bromo-3-methylphenyl)methylamine
- (4-Bromo-3-methylphenyl)methylamine
Uniqueness
(4-Bromo-3-methylphenyl)methylamine is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H18BrN |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
N-[(4-bromo-3-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h5-7,10,14H,4,8H2,1-3H3 |
Clave InChI |
WGQGDMXPICRIDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC1=CC(=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)


![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)



![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)
